2-Thienyllithium

説明

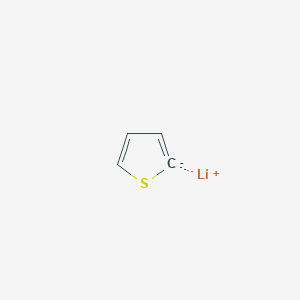

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

lithium;2H-thiophen-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHOZPMHMQQMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CS[C-]=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950532 | |

| Record name | Lithium thiophen-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-07-4 | |

| Record name | 2-Thienyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium thiophen-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Thienyllithium Preparation

Directed ortho-Metalation (DoM) Approaches to Thienyllithiums

Influence of Directing Groups on Regioselectivity

The regioselectivity of lithiation on the thiophene (B33073) ring is a critical aspect in the synthesis of functionalized thiophene derivatives. For unsubstituted thiophene, direct lithiation with strong bases like n-butyllithium preferentially occurs at the 2-position (alpha-position). This inherent selectivity is attributed to the greater resonance stabilization of the intermediate carbocation when deprotonation occurs at this site compared to the 3- or 4-positions. reddit.comcsjmu.ac.in

However, the presence of substituents (directing groups) on the thiophene ring can significantly alter or reinforce this regioselectivity. Directing groups, typically those containing heteroatoms capable of coordinating with lithium (e.g., amides, ethers, amines, or thioethers), can guide the lithiation to specific ortho positions relative to the directing group. researchgate.netresearchgate.net For instance, while the 2-position is inherently favored, in substituted thiophenes, a directing group might be strategically placed to ensure lithiation at the 2-position, especially if other positions become competitive or if a specific substituted 2-thienyllithium is desired. Conversely, directing groups can also be utilized to achieve lithiation at other positions (e.g., C-3) if the 2-position is already occupied or if a different regiochemistry is required for subsequent transformations. Studies have explored the directing ability of various substituents, such as methylthio groups, to control the site of lithiation in thiophenes. acs.org The strategic use of such groups allows for the precise control over where the lithium atom is introduced, enabling the synthesis of complex thiophene derivatives with desired substitution patterns.

Stereochemical Aspects in DoM Reactions (if applicable to this compound)

For the direct lithiation of thiophene to form this compound, stereochemical aspects are generally not a primary consideration for the lithiation step itself. The thiophene ring is planar, and the carbon atom at the 2-position that undergoes lithiation is not a chiral center. Therefore, the formation of this compound does not inherently introduce new stereochemistry at the lithiated site.

Directed ortho-metalation (DoM) reactions can exhibit stereoselectivity, particularly when a chiral directing group is present on the substrate or when a chiral lithium amide base is employed. In such cases, the chiral environment can influence the approach of the lithiating agent, leading to diastereoselective deprotonation and the formation of a new chiral center elsewhere in the molecule, or a specific enantiomer if the substrate is prochiral. However, in the context of forming this compound from unsubstituted thiophene, these stereochemical considerations are not directly applicable to the lithiation step itself. Stereochemical control becomes relevant in subsequent reactions where this compound acts as a nucleophile, reacting with chiral electrophiles to form new chiral centers, or if this compound is generated from a pre-existing chiral thiophene derivative.

Reactivity and Reaction Mechanisms of 2 Thienyllithium

Nucleophilic Addition Reactionsontosight.ai

As a strong nucleophile, 2-thienyllithium readily adds to a variety of unsaturated functional groups. These reactions are fundamental in synthetic chemistry for constructing more complex molecules containing a thiophene (B33073) moiety.

The addition of this compound to carbonyl compounds is a classic and reliable method for creating thiophene-substituted alcohols. The general mechanism involves the nucleophilic attack of the thienyl anion on the electrophilic carbonyl carbon, which forms a tetrahedral lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com

Aldehydes and Ketones : The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. masterorganicchemistry.com For example, the reaction of this compound with 2,3,4,5-tetraphenylcyclopentadienone (tetracyclone) results in a 1,2-addition product, 2,3,4,5-tetraphenyl-1-(2-thienyl)-2,4-cyclopentadien-1-ol, in excellent yield. researchgate.net This highlights the preference for direct addition to the carbonyl group even in conjugated systems. researchgate.net

Esters and Amides : While reactions with esters can lead to the formation of ketones and subsequently tertiary alcohols through double addition, related reactions with N,N-dialkyl amides can be controlled to produce 2-thienyl ketones. A recent protocol demonstrated that the nucleophilic acyl substitution of various amides with this compound proceeds rapidly (within 20 seconds) and with high chemoselectivity in cyclopentyl methyl ether (CPME), avoiding over-addition byproducts. mdpi.comresearchgate.net For instance, the reaction with N-benzoylpyrrolidine yields 2-benzoylthiophene. researchgate.net

Table 1: Nucleophilic Addition of this compound to Carbonyl Compounds

| Electrophile | Product Type | Specific Product Example | Yield | Reference(s) |

| Aldehyde | Secondary Alcohol | 1-(Thiophen-2-yl)propan-1-ol | Good | tubitak.gov.tr |

| Ketone | Tertiary Alcohol | 2,3,4,5-Tetraphenyl-1-(2-thienyl)-2,4-cyclopentadien-1-ol | Excellent | researchgate.net |

| N-Acylpyrrolidine | Ketone | 2-Benzoylthiophene | 85% | researchgate.net |

This compound also adds efficiently to carbon-nitrogen multiple bonds found in imines and nitriles, providing pathways to nitrogen-containing thiophene derivatives.

Nitriles : The reaction with nitriles can lead to different products depending on the conditions and stoichiometry. A single addition of this compound to a nitrile forms an intermediate imine anion, which upon hydrolysis yields a ketone. However, a second equivalent of an organometallic reagent can add to this intermediate. In a process mediated by titanium tetraisopropoxide (Ti(Oi-Pr)₄), the successive addition of two different organometallic reagents to a nitrile can produce primary amines with three different substituents on the tertiary carbon. lookchem.com For example, this compound has been used as the second nucleophile in such sequences to produce α,α-disubstituted primary amines. lookchem.com

The reactivity of this compound extends to other unsaturated systems, including activated alkenes.

Conjugate Addition : While organolithium reagents often favor 1,2-addition over 1,4-addition (conjugate addition) with α,β-unsaturated carbonyls, specific substrates can promote the latter. researchgate.networdpress.com The conjugate addition of this compound to trans-1,2-di-(2-pyridyl)ethylene has been demonstrated. In this case, the resulting intermediate carbanion is stabilized by the two pyridyl groups, allowing it to be trapped by an electrophile. nih.gov To more generally favor conjugate addition, this compound is often converted into a lithium thienylcuprate, which exhibits a higher propensity for 1,4-addition. wikipedia.orggoogle.com

Addition to Imines and Nitriles

Substitution Reactions with Electrophilesontosight.aibenchchem.com

This compound reacts with a wide array of electrophiles to afford 2-substituted thiophenes. wikipedia.org These reactions are crucial for the functionalization of the thiophene ring.

Substitution reactions involving halogen sources are common methods for preparing 2-halothiophenes. Furthermore, this compound can act as a nucleophile to displace halogen atoms from activated aromatic systems.

Reaction with Halogenating Agents : Treatment of this compound with elemental halogens like iodine or bromine is a standard method to produce 2-iodothiophene (B115884) and 2-bromothiophene, respectively.

Nucleophilic Aromatic Substitution : this compound can participate in nucleophilic aromatic substitution (SNAr) reactions with highly fluorinated arenes. For instance, its reaction with hexafluorobenzene (B1203771) is the initial step in synthesizing oligothiophenes that feature a central tetrafluorophenylene unit. fluorine1.ru

Table 2: Substitution Reactions of this compound with Halogenated Electrophiles

| Electrophile | Reaction Type | Product Example | Reference(s) |

| Iodine (I₂) | Halogenation | 2-Iodothiophene | arkat-usa.org |

| Hexafluorobenzene | SNAr | 2-(Pentafluorophenyl)thiophene | fluorine1.ru |

The versatility of this compound is further demonstrated by its reactions with various other electrophilic species, enabling the introduction of sulfur, silicon, and phosphorus functionalities.

Reaction with Sulfur : The reaction of this compound with elemental sulfur (S₈), followed by acidic workup, is a direct and high-yielding route to 2-thiophenethiol. arkat-usa.orgorgsyn.org

Reaction with Silyl Halides : Silylated thiophenes are readily prepared by quenching this compound with chlorosilanes. For example, reaction with trimethylsilyl (B98337) chloride yields 2-(trimethylsilyl)thiophene. rsc.org Similarly, reaction with dialkyldichlorosilanes produces bis(2-thienyl)silanes. arkat-usa.orgresearchgate.net

Reaction with Chlorophosphines : The treatment of 2-lithiated thiophenes with reagents like chlorodiphenylphosphine (B86185) provides a straightforward synthesis of 2-thienyl-derived phosphines, such as (thiophen-2-yl)diphenylphosphine. arkat-usa.orgresearchgate.net

Reaction with Halogenated Electrophiles

Transmetalation Reactions

This compound is a versatile organolithium reagent that readily undergoes transmetalation with a variety of metal and metalloid compounds. This process involves the transfer of the thienyl group from lithium to another metal center, generating new organometallic reagents with distinct reactivity profiles. This capability significantly broadens the synthetic utility of the thiophene motif, allowing for its incorporation into complex molecules through a diverse range of subsequent reactions.

The transmetalation of this compound with metal salts or organometallic precursors is a cornerstone of its application in synthesis, providing access to a wide array of thienyl-metal species. thieme-connect.de

Thienyl-Magnesium Reagents: While Grignard reagents are typically formed directly from an organic halide and magnesium metal, transmetalation offers an alternative route. geeksforgeeks.orgwikipedia.org The halogen/magnesium-exchange reaction on substituted thiophenes is a common method to produce thienyl Grignard reagents. researchgate.net These reagents can also be accessed via transmetalation from this compound, though this is less common than direct synthesis.

Thienyl-Zinc Reagents: The conversion of this compound to thienylzinc compounds is a well-established method to generate functionalized aromatic zinc reagents. thieme-connect.desci-hub.se For instance, short-lived thienyllithiums can be transformed into more stable thienylzinc species through in situ transmetalation with zinc chloride (ZnCl₂). sci-hub.se These resulting organozinc reagents are valuable partners in cross-coupling reactions. sci-hub.se

Thienyl-Boron Reagents: this compound is used to synthesize thienylboronic esters and acids. It can react with boronic esters in three-component reactions. For example, the oxidative coupling of a 1,2-aminoboronic ester with this compound yields a heteroarylated product. rsc.orgnih.gov

Thienyl-Titanium Reagents: Organotitanium reagents are often generated in situ from organolithiums. researchgate.net Commercially available this compound can be transmetalated with chlorotitanium tris(isopropoxide) (ClTi(OiPr)₃) to produce the corresponding (2-thienyl)titanium tris(isopropoxide). thieme-connect.dethieme-connect.de This titanium reagent is then used for enantioselective additions to aldehydes and ketones. researchgate.netthieme-connect.deacs.org

Thienyl-Aluminum Reagents: The reaction of this compound with aluminum compounds can generate (2-thienyl)aluminum reagents. researchgate.net For example, (2-thienyl)aluminum reagents have been used in direct asymmetric additions to ketones, catalyzed by titanium complexes, to afford chiral tertiary 2-thienyl alcohols. researchgate.netthieme-connect.de

The following table summarizes representative transmetalation reactions involving this compound.

| Metal Reagent Precursor | Resulting Organometallic Reagent | Application Example | References |

| Zinc Chloride (ZnCl₂) | 2-Thienylzinc | In situ trapping of transient thienyllithium | sci-hub.se |

| Trialkyl Borates (e.g., B(OR)₃) | 2-Thienylboronic esters | Oxidative coupling reactions | rsc.orgnih.gov |

| Chlorotitanium tris(isopropoxide) (ClTi(OiPr)₃) | (2-Thienyl)titanium tris(isopropoxide) | Enantioselective heteroarylation of aldehydes | thieme-connect.dethieme-connect.de |

| Aluminum Trichloride (AlCl₃) | Tri(2-thienyl)aluminum | Asymmetric addition to ketones | researchgate.netthieme-connect.de |

The outcomes of transmetalation reactions and subsequent steps can be governed by both kinetic and thermodynamic factors. Research into the metalation of thienothiophenes with butyllithium (B86547), followed by transmetalation experiments with this compound, indicated the existence of an equilibrium between the lithiated and non-lithiated species. scispace.com However, the rate of this transmetalation was found to be very slow, suggesting that under specific conditions, the reaction can be effectively under kinetic control. scispace.com

Temperature plays a critical role in controlling the stability and reactivity of thienyllithium species. Isomerization between the 2- and 5-positions of thienyl lithium derivatives is known to occur at temperatures above -25 °C. ethz.ch This highlights the necessity of maintaining low temperatures (e.g., -78 °C) to ensure regioselectivity, which represents a form of kinetic control. ethz.ch In some palladium-catalyzed cross-coupling reactions, the selectivity for a specific product is dictated by the catalyst system rather than the initial equilibrium ratio of the isomeric lithium reagents, demonstrating that kinetic factors in the catalytic cycle can override the initial thermodynamic equilibrium of the organolithium species. rug.nl

Formation of Organometallic Reagents (e.g., Grignard, Zinc, Boron, Titanium, Aluminum)

Proton Abstraction Reactions

Beyond its utility in forming new carbon-carbon and carbon-heteroatom bonds via nucleophilic attack or transmetalation, this compound also functions as a potent base.

Like most organolithium compounds, this compound is a strong base. geeksforgeeks.orgwikipedia.org It is formed by the deprotonation of thiophene, a reaction that requires a strong base like n-butyllithium. wikipedia.orgontosight.ai Consequently, this compound itself readily reacts with even weakly acidic protons. geeksforgeeks.org This basicity necessitates the use of anhydrous, aprotic solvents and substrates lacking acidic functional groups (such as alcohols, amines, or terminal alkynes) to prevent its rapid quenching. thieme-connect.degeeksforgeeks.org

The strong basicity of this compound can be a limiting factor in its reactions with certain substrates, leading to competitive deprotonation instead of the intended nucleophilic addition. A notable example is its reaction with enolizable carbonyl compounds. rug.nl When an organolithium reagent is added to a ketone with acidic α-protons, there can be a competition between the 1,2-addition to the carbonyl group and the deprotonation of the α-carbon. rug.nl This side reaction can reduce the yield of the desired alcohol product and complicate the reaction mixture. rug.nl Similarly, while not observed in one specific study with an oxazolinylazetidine, the potential for α-deprotonation of the azetidine (B1206935) ring by the organolithium reagent was recognized as a possible competitive pathway. frontiersin.org

Role as a Strong Base

Mechanistic Investigations into this compound Reactivity

Understanding the structure and aggregation state of this compound is crucial for elucidating its reaction mechanisms. In solution, organolithium reagents exist as aggregates (dimers, tetramers, etc.), and the reactivity of these different species can vary significantly. Mechanistic studies on a substituted derivative, 2-lithio-5-methylthiophene, revealed that it exists as a mixture of monomers and dimers in a THF-ether solvent mixture. cdnsciencepub.com Kinetic analysis of a lithium-iodine exchange reaction showed that the monomeric form is substantially more reactive—by a factor of at least 1000—than the dimeric aggregate. cdnsciencepub.com This study also provided spectroscopic evidence for a hypervalent iodine "ate" complex, which is a key intermediate in the exchange mechanism. cdnsciencepub.com The aggregation state of this compound itself has also been investigated in the solid state and in solution, providing fundamental insights into its structure. acs.org These findings underscore that reaction kinetics are often complex, depending not only on the substrate but also on the dissociation equilibrium of the organolithium aggregates.

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound begins with its formation, typically via the deprotonation of thiophene at the C2 position using a strong base like n-butyllithium in an aprotic solvent such as tetrahydrofuran (B95107) (THF). libretexts.orgontosight.ai This lithiation process involves the replacement of a hydrogen atom on the thiophene ring with a lithium atom. libretexts.org The mechanism of metallation with butyllithium has been interpreted in two primary ways: one involves an initial coordination between the lithium atom and the sulfur heteroatom, followed by a nucleophilic attack of the carbanion on the adjacent hydrogen. An alternative mechanism suggests an electrophilic attack on the carbon by the lithium cation in a push-pull type reaction. unito.it

Once formed, this compound serves as a potent and versatile nucleophile in a wide array of organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. ontosight.aiumich.edu Its utility is demonstrated in reactions with various electrophiles. arkat-usa.org For instance, the reaction of this compound with elemental sulfur, followed by in-situ treatment with α-(bromomethyl)acrylic acid, yields a sulfanylated thiophene derivative. researchgate.net It also participates in nucleophilic substitution reactions with electrophiles like dialkyldichlorosilanes and chloromethylsilicate. arkat-usa.orgmdpi.com

Transmetalation experiments involving this compound and thienothiophenes have shown that an equilibrium state exists between the metalated and unmetalated species. scispace.com These studies suggest that the metallation with butyllithium is a kinetically controlled reaction, while the subsequent transmetalation is thermodynamically controlled. scispace.com The rate of transmetalation is observed to be relatively slow. scispace.com

Recent studies have explored the reaction of this compound with amides to form ketones. unito.it Detailed investigations, supported by Density Functional Theory (DFT) calculations, have provided insight into this transformation. The proposed mechanism involves the formation of a tetrahedral intermediate. It was found that the use of cyclopentyl methyl ether (CPME) as a solvent is crucial, as it stabilizes a dimeric form of this tetrahedral intermediate, which effectively prevents the common over-addition reaction that would lead to tertiary alcohols. unito.it This protocol is highly efficient, often proceeding rapidly at room temperature and open to the air. unito.it

Transition State Analysis and Energetics

The reactivity and selectivity of this compound are governed by the energetics of its reaction pathways, which have been investigated using computational methods, particularly Density Functional Theory (DFT). These studies provide insights into the stability of intermediates and the energy barriers of transition states.

In the reaction of N-acylpyrrolidines with organolithium reagents like this compound, DFT calculations have been instrumental in understanding the high chemoselectivity for ketone formation. unito.it The calculations revealed that the solvent, cyclopentyl methyl ether (CPME), plays a key role in stabilizing the dimeric tetrahedral intermediate, which is crucial for preventing over-addition. unito.it This stabilization is a key factor in the reaction's energetic landscape.

DFT calculations have also been employed to determine the relative stability of product diastereomers. In one study involving the addition of an organolithium reagent to a chiral azetidine derivative, the free energy values calculated from a vibrational analysis indicated that one diastereomer was 3.8 Kcal/mol more stable than the other. nih.gov Similarly, in the conjugate addition of lithium tetraorganozincates (derived from this compound) to coumarins, DFT calculations showed that the two possible diastereomeric products have comparable stability, with one being only +1.59 kcal/mol higher in energy than the other. arkat-usa.org

Furthermore, computational studies have been used to predict and correlate electronic properties with reactivity. DFT calculations of dithieno libretexts.orgcore.ac.ukthiazines, which can be synthesized from thiophene derivatives, show that the ground-state geometries adopt a folded "butterfly" structure that tends to planarize upon oxidation. nih.gov The calculated redox potentials for these compounds showed an almost perfect correlation with experimental data from cyclic voltammetry. nih.gov The dihedral angle in the transition state of reactions can significantly influence stereoselectivity; catalysts like H₈–BINOL are noted for having a lower dihedral angle in their transition states compared to BINOL, leading to excellent enantioselectivity in reactions such as asymmetric additions to aldehydes. acs.org

The table below summarizes some energetic data from computational studies on reactions involving or related to this compound.

| Reaction/System Studied | Computational Method | Finding | Energy Difference (kcal/mol) |

| Addition to chiral azetidine | DFT/B3LYP/6-311++G(d,p) | Relative stability of diastereomers | 3.8 nih.gov |

| Addition to coumarin (B35378) derivative | DFT/B3LYP/6-31G(d) | Relative stability of diastereomers | 1.59 arkat-usa.org |

| Dithieno libretexts.orgcore.ac.ukthiazine conformers | DFT (B3LYP/6–311G*) | Relative stability of conformers | 1.01 - 1.89 nih.gov |

Regiochemical and Stereochemical Outcomes

The regiochemistry and stereochemistry of reactions involving this compound are highly dependent on the substrate, electrophile, and reaction conditions, including the solvent and any chiral auxiliaries present.

Regioselectivity: In reactions with unsymmetrical ketones, the addition of heteroaryl aluminum reagents derived from this compound can proceed with high regioselectivity. jst.go.jp For example, the α-heteroarylation of an unsymmetrical acyclic ketone occurred selectively on the opposite side of a methyl group. jst.go.jp The reaction of 2,3,4,5-tetraphenylcyclopentadienone with this compound yields the 1,2-addition product exclusively and in excellent yield. researchgate.net This contrasts with the reaction using the more sterically hindered tert-butyllithium, which results in a mixture of 1,2-, 1,4-, and 1,6-addition isomers, underscoring the significant role of steric hindrance in directing the regiochemical outcome. researchgate.net

Stereoselectivity: The addition of this compound to prochiral carbonyl compounds is a key method for creating chiral alcohols. thieme-connect.dethieme-connect.de The stereochemical outcome is often described by addition to the Re or Si face of the planar carbonyl group. libretexts.orglibretexts.org The enantioselectivity of these additions can be controlled with high efficiency by using chiral ligands or auxiliaries. For instance, the enantioselective heteroarylation of aldehydes with this compound has been achieved with very high enantiomeric excesses using titanium(IV) complexes of chiral ligands. thieme-connect.dethieme-connect.de

However, the success of these stereoselective reactions can be sensitive to reaction conditions. In one study, the addition of various organolithium reagents to a chiral 2-oxazolinylazetidine proceeded with high diastereoselectivity. nih.gov Surprisingly, under the same conditions, this compound failed to yield any product, a result attributed to the presence of THF as a solvent in the commercial this compound solution. nih.gov

The table below presents examples of the stereochemical outcomes in reactions involving this compound and related reagents.

| Electrophile | Reagent/Catalyst | Solvent | Product Type | Stereochemical Outcome |

| Aromatic Aldehydes | This compound / Ti-complex of (R)-H₈-BINOL | Not specified | Chiral secondary alcohol | High enantiomeric excess (ee) acs.orgthieme-connect.de |

| 2,3,4,5-Tetraphenylcyclopentadienone | This compound | Not specified | Tertiary alcohol | 1,2-addition product researchgate.net |

| Chiral (R,R)-2-Oxazolinylazetidine | This compound | Toluene (B28343)/THF | No reaction | Reaction failed, presumed THF interference nih.gov |

| Trifluoromethylated alkene | Chiral alkylboronate + this compound | Not specified | Thienyl-substituted alkane | Stereospecific transformation acs.org |

Applications of 2 Thienyllithium in Advanced Organic Synthesis

Synthesis of Functionalized Thiophene (B33073) Derivatives

The nucleophilic nature of 2-thienyllithium allows for its reaction with various electrophiles, leading to the introduction of a broad spectrum of functional groups onto the thiophene core ontosight.ai.

This compound readily participates in alkylation and arylation reactions, which are fundamental for extending carbon frameworks. For instance, alkylation reactions of 2-thienyllithiums have been employed in the synthesis of dialkyloligothiophenes, compounds valuable for molecular electronic applications arkat-usa.orgumich.edu. Furthermore, this compound can react with alkyl and aryl halides to yield substituted thienyl compounds smolecule.com. In the context of conjugated polymer systems, the reaction of this compound or 4-hexyl-2-thienyllithium with hexafluorobenzene (B1203771) represents a key initial step in obtaining oligothiophenes featuring a central tetrafluorophenylene link fluorine1.ru.

This compound is highly effective for introducing carbonyl, carboxylic acid, and other oxygen- and sulfur-containing functional groups. It undergoes addition reactions with aldehydes, which have been utilized in the preparation of complex structures such as core-modified porphyrins, hetero-calix smolecule.compyrroles, and benzo[b]thiophene analogues arkat-usa.orgumich.edu. Formylation reactions are also achievable using 2-lithiothiophenes, even with 2,5-dilithiated thiophene for oligothienylenevinylenes synthesis arkat-usa.org.

The introduction of carboxylic acid functionality can be achieved by quenching this compound species with carbon dioxide (CO2) beilstein-journals.orgresearchgate.netbeilstein-journals.org. This method has been successfully applied, for example, in the preparation of 3,4,5-trichloro-2-thiophenecarboxylic acid from tetrachlorothiophene (B1294677) beilstein-journals.orgresearchgate.netbeilstein-journals.org. The choice of solvent, such as methyl tert-butyl ether (MTBE), is critical for clean metallation and efficient carbonation beilstein-journals.orgbeilstein-journals.org.

Beyond oxygen functionalities, sulfur can be introduced as an electrophile, facilitating the preparation of dithienothiophene and annulated oligothiophene derivatives arkat-usa.org. A notable example involves the reaction of this compound with sulfur, followed by in situ treatment with α-(bromomethyl)acrylic acid, to yield a sulfanylated thiophene which can then be converted into dihydrothiopyran arkat-usa.org.

The versatility extends to the synthesis of various thiophene aldehydes and ketones. For instance, reacting 2,3-dibromothiophene (B118489) with butyllithium (B86547) and then N,N-dimethylformamide (DMF), followed by a second equivalent of butyllithium and carbonation, can yield 2-formyl-3-thiophenecarboxylic acid scispace.com. Similarly, 2-formyl-4-thiophenecarboxylic acid can be obtained from 2,4-dibromothiophene (B1333396) scispace.com.

This compound is also instrumental in the synthesis of organophosphorus and organosilicon thiophene derivatives. Thienyl-derived phosphanes can be synthesized by treating 2-lithiated thiophenes with chlorodiphenylphosphane arkat-usa.orgresearchgate.netrsc.org. Furthermore, this compound can be used in substitution reactions with dialkyldichlorosilanes to produce bis(2-thienyl)silanes, which serve as precursors to arylsilanediols arkat-usa.org.

Carbonyl, Carboxylic Acid, and Other Functional Group Introduction

Construction of Oligothiophenes and Polythiophenes

Oligothiophenes and polythiophenes are crucial materials in organic electronics due to their conjugated π-systems and semiconducting properties universiteitleiden.nlresearchgate.net. This compound plays a significant role in their controlled synthesis.

Oligothiophenes, often prepared using this compound intermediates, act as versatile building blocks for electronically active structures universiteitleiden.nl. They are essential components in the development of block copolymers and materials with well-defined molecular architectures, which are critical in nanotechnology and molecular electronics universiteitleiden.nl. The reactivity of thiophenes, particularly when capped, is generally high and selective, making them suitable for constructing conjugated systems universiteitleiden.nl. For example, this compound has been used in the first step to obtain oligothiophenes with a central tetrafluorophenylene link, which are important for semiconductor materials fluorine1.ru.

The synthesis of polythiophenes often involves coupling reactions that leverage the reactivity of this compound. Alkylation reactions of 2-thienyllithiums are applied in the synthesis of dialkyloligothiophenes, which are relevant for molecular electronic applications arkat-usa.org. In the context of polymer synthesis, this compound can serve as an initiator or a key intermediate. For instance, in the synthesis of amphiphilic block copolymers like polyisobutylene-b-poly(N,N-dimethylacrylamide) (PIB-b-PDMAAm), thiophene end-capped polyisobutylene (B167198) (PIB-T) is metalated with n-butyllithium to form a stable macrocarbanion (PIB-T−, Li+), which then initiates the living anionic polymerization of N,N-dimethylacrylamide researchgate.net. This highlights the utility of this compound in creating complex polymeric structures for diverse applications.

Furthermore, this compound has been utilized in approaches to synthesize low band gap materials, such as in the preparation of benzo[1,2-c;4,5-c′]bis ontosight.aiarkat-usa.orgfluorine1.ruthiadiazole (BBT) derivatives, which are important for light-emitting devices and solar cells acs.org.

Structural, Spectroscopic, and Aggregation Studies of 2 Thienyllithium

Solution-Phase Structure and Aggregation Phenomena

Organolithium compounds, including 2-thienyllithium, typically exist as aggregates in solution, ranging from monomers to dimers, tetramers, and even hexamers odu.edu. The specific aggregation number is an average for the total population of aggregates present odu.edu. The presence of Lewis bases, such as donor solvents or coordinating ligands, plays a critical role in deaggregating these species, which often leads to enhanced reactivity wikipedia.orgwikipedia.org. The aggregation state of this compound compounds has been observed to vary significantly in etherate media . For instance, 3-(N,N-dimethylaminomethyl)-2-thienyllithium predominantly forms a chelated, dimeric aggregate in solution .

NMR Spectroscopy Investigations (e.g., ⁶Li, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing lithium (⁶Li, ⁷Li) and carbon (¹³C) nuclei, is an indispensable tool for investigating the aggregation and dynamic behavior of organolithium compounds in solution odu.edu. ¹³C NMR spectroscopy can provide insights into the structural details of these aggregates; for example, a dimeric salt was observed to retain its structure in solution, with ¹³C NMR revealing a septet with a ¹JCLi coupling constant of 18 Hz . Low-temperature NMR studies can further elucidate fluxional processes, with cooling potentially "freezing out" fluxionality in chelate rings, as evidenced by a ΔG‡ of 56 kJ mol⁻¹ . Studies employing ⁶Li and ¹³C NMR spectroscopy have successfully identified monomer-dimer mixtures in mixed tetrahydrofuran (B95107) (THF)/ether solvents, where the incorporation of an alkyl group was found to favor aggregation . More recently, a novel NMR method has been developed for structural elucidation of lithium compounds under solution-like conditions, based on the measurement of ⁷Li residual quadrupolar couplings (RQCs) in a stretched polystyrene gel, complemented by ¹H,¹³C residual dipolar couplings (RDCs) researchgate.net.

Cryoscopic and Diffusion-Ordered NMR Spectroscopy (DOSY-NMR)

Historically, the determination of aggregation numbers for organolithium compounds in solution relied on colligative properties, such as freezing point depression (cryoscopy) in solvents like benzene (B151609) and cyclohexane (B81311) odu.edu. While still valuable, more advanced techniques have emerged. Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) has become a powerful method for studying aggregation phenomena in solution, providing direct insights into the diffusion coefficients of different species and, consequently, their hydrodynamic radii and aggregation states researchgate.netacs.org. This technique, alongside others, helps bridge the gap between solid-state and solution-phase analyses of organolithium compounds like this compound odu.edu.

Influence of Donor Solvents and Ligands on Aggregation State

The aggregation state of this compound is highly sensitive to the nature of donor solvents and ligands. Lewis basic solvents and chelating amines can coordinate to the lithium center, disrupting larger aggregates and forming smaller, more reactive species wikipedia.orgwikipedia.org.

Tetrahydrofuran (THF) : THF is a common ethereal solvent that can solvate organolithium compounds. This compound forms dimeric complexes with THF, specifically observed as [(THF)₂Li(C₄H₃S)]₂ researchgate.net.

Diethyl Ether (Et₂O) : Diethyl ether is another ethereal solvent. In its presence, this compound can form tetrameric aggregates, as seen in the structure [(Et₂O)Li(C₄H₃S)]₄ researchgate.net.

1,2-Dimethoxyethane (B42094) (DME) : DME acts as a bidentate ligand. This compound forms dimeric complexes with DME, characterized as [(DME)Li(C₄H₃S)]₂ researchgate.net.

N,N,N′,N′-Tetramethylethylenediamine (TMEDA) : TMEDA is a bidentate diamine ligand that coordinates strongly to lithium centers. It is known to deaggregate organolithium compounds, forming more reactive clusters compared to the typical tetramer or hexamer forms of alkyllithiums wikipedia.org. With this compound, TMEDA forms dimeric adducts, represented as [(TMEDA)Li(C₄H₃S)]₂ researchgate.net. TMEDA's coordination also influences the regiochemistry of metallation wikipedia.org.

N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDTA) : PMDTA is a tridentate ligand that binds even more strongly to lithium than TMEDA wikipedia.org. Unlike TMEDA, PMDTA is often capable of forming monomeric complexes with organolithium compounds, including this compound, leading to the structure [(PMDETA)Li(C₄H₃S)] wikipedia.orgresearchgate.net.

These interactions highlight how donor solvents and ligands can profoundly alter the aggregation state and, consequently, the reactivity of this compound.

Table 1: Influence of Donor Solvents/Ligands on this compound Aggregation

| Donor Solvent/Ligand | Ligand Type | Observed Aggregation State | Adduct Formula |

| Diethyl Ether (Et₂O) | Ether | Tetramer | [(Et₂O)Li(C₄H₃S)]₄ researchgate.net |

| Tetrahydrofuran (THF) | Ether | Dimer | [(THF)₂Li(C₄H₃S)]₂ researchgate.net |

| 1,2-Dimethoxyethane (DME) | Bidentate Ether | Dimer | [(DME)Li(C₄H₃S)]₂ researchgate.net |

| TMEDA | Bidentate Amine | Dimer | [(TMEDA)Li(C₄H₃S)]₂ researchgate.net |

| PMDTA | Tridentate Amine | Monomer | [(PMDETA)Li(C₄H₃S)] researchgate.net |

Solid-State Structural Elucidation

The solid-state structures of organolithium compounds provide fundamental insights into their bonding and aggregation motifs, complementing solution-phase studies. X-ray crystallography is the primary technique for this elucidation.

X-ray Crystallography of this compound Adducts

X-ray diffraction studies are instrumental in determining the precise solid-state structures of this compound derivatives and their adducts with various donor molecules odu.eduresearchgate.net. These studies confirm the aggregation numbers and coordination environments of lithium. For example, the solid-state structures of several this compound complexes have been determined, including:

[(Et₂O)Li(C₄H₃S)]₄ researchgate.net

[(THF)₂Li(C₄H₃S)]₂ researchgate.net

[(DME)Li(C₄H₃S)]₂ researchgate.net

[(TMEDA)Li(C₄H₃S)]₂ researchgate.net

[(PMDETA)Li(C₄H₃S)] researchgate.net

These crystallographically determined structures provide a robust foundation for interpreting solution-phase behavior, including insights gained from diffusion-ordered NMR spectroscopy and heteronuclear Overhauser effect NMR spectroscopy researchgate.net. Solid-state structures can also reveal the presence of contact ion pairs and subtle interactions such as weak agostic Mo-CH₃···Li interactions researchgate.net.

Structural Motifs and Coordination Geometry of Lithium

The solid-state structures of this compound adducts exhibit diverse structural motifs, which are directly correlated with the denticity and steric bulk of the coordinating ligands.

Tetrameric Motif : In the presence of less coordinating solvents like diethyl ether, this compound can form tetrameric aggregates, where lithium atoms are likely bridged by the thienyl anions, forming a cluster researchgate.net.

Dimeric Motif : With bidentate ligands such as THF, DME, or TMEDA, this compound typically adopts a dimeric structure. In these dimers, two lithium centers are bridged by two thienyl groups, and each lithium is further solvated by the donor ligand researchgate.net.

Monomeric Motif : The strong tridentate coordination of PMDTA can lead to the formation of discrete monomeric complexes, where a single lithium atom is fully saturated by the PMDTA ligand and coordinated to one thienyl anion wikipedia.orgresearchgate.net. This monomeric state is often associated with enhanced reactivity due to the increased polarity of the Li-C bond wikipedia.org.

The coordination geometry around the lithium center in these adducts is dictated by the number of donor atoms from the thienyl anion and the coordinating ligands. Lithium typically adopts a tetrahedral or distorted tetrahedral geometry when four donor atoms are present, or a trigonal planar geometry with three donors, adapting to achieve optimal coordination saturation and minimize steric hindrance.

Theoretical and Computational Investigations of 2 Thienyllithium

Electronic Structure and Bonding Analysis

Computational chemistry provides powerful tools to probe the electronic distribution and bonding characteristics within 2-thienyllithium, offering a molecular-level understanding of its intrinsic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure and bonding of organolithium compounds, including this compound fishersci.cawikipedia.orguni.luchemicalbook.comfishersci.cacpsc.govfishersci.fifishersci.co.uk. These studies aim to understand the nature of the carbon-lithium bond and how it influences reactivity. For instance, DFT calculations employing the ωB97X-D method in conjunction with the 6-31+G(d) basis set have been used to determine nucleophilic strengths and binding energies of various nucleophiles, including this compound fishersci.ca. Solvent effects in these calculations are often incorporated using continuum solvation models, such as the universal continuum solvation model based on solute electron density (SMD) fishersci.ca. Other DFT studies have utilized the B3LYP/6-31G** level of theory to interpret reaction pathways wikipedia.org. Beyond direct studies on this compound, DFT has been applied to related methylalkalimetal oligomers (CH₃M)n, revealing that the carbon-metal bond behaves as a typical electron-pair bond, exhibiting significant polarity fishersci.fi. Interestingly, this polarity can decrease in tetrameric aggregates due to metal-metal interactions fishersci.fi.

Ab Initio and Other High-Level Computational Methods

While DFT offers a balance of accuracy and computational cost, higher-level ab initio methods are often employed to provide more rigorous insights into electronic structures and bonding, particularly for benchmarking DFT results or for systems where electron correlation effects are paramount fishersci.sewikidata.org. Although specific ab initio studies solely focused on this compound's electronic structure were not detailed in the provided search results, the application of coupled-cluster calculations (e.g., CCSD/cc-pVTZ) to related thienylcarbenes demonstrates their utility in accurately predicting electronic ground states and corroborating DFT predictions for thiophene-derived species wikidata.org. Such high-level approaches contribute to a comprehensive understanding of the electronic landscape of organolithium compounds.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling plays a critical role in unraveling the intricate reactivity patterns and reaction mechanisms involving this compound, often providing details inaccessible through experimental observation alone chemicalbook.comlabsolu.cafishersci.atfishersci.befishersci.be.

Prediction of Reaction Pathways and Transition States

Computational methods, predominantly DFT, are instrumental in predicting the step-by-step reaction pathways and identifying the transient transition states (TS) that govern chemical transformations involving this compound chemicalbook.comlabsolu.cafishersci.atfishersci.be. For instance, DFT calculations have been utilized to interpret the pathways of cocondensation reactions wikipedia.org and to support the understanding of stereoselectivity in addition reactions involving organolithium compounds chemicalbook.com. In the context of nucleophilic acyl substitution reactions, DFT studies have provided insights into the stability of tetrahedral intermediates and have been used to evaluate their decomposition rates labsolu.ca. The challenge of experimentally observing transition states due to their fleeting nature makes computational prediction invaluable. Advanced computational models, including those incorporating machine learning, are being developed to rapidly predict transition state structures, significantly reducing the computational cost associated with traditional quantum chemistry techniques fishersci.be. These models are crucial for identifying the energy thresholds and molecular rearrangements that occur during a reaction, which is essential for rational reaction design. A key criterion for identifying a true transition state in computational chemistry is the presence of exactly one imaginary frequency in its vibrational frequency calculations fishersci.be.

Energetic Landscape of Transformations

Computational studies effectively map the energetic landscape of transformations involving this compound by calculating and analyzing Gibbs free energy profiles fishersci.be. These profiles illustrate the relative energies of reactants, intermediates, transition states, and products, providing a comprehensive picture of the reaction's thermodynamics and kinetics fishersci.be. For example, computational analysis has shown that certain aryl migration processes can be exergonic, with a calculated Gibbs free energy change of -21.5 kcal·mol⁻¹ fishersci.be. Furthermore, these studies can elucidate the impact of catalysts or additives, such as Lewis acids, on the energetic profile. For instance, the presence of magnesium(II) bromide has been shown computationally to have a beneficial effect on transition states by increasing the nucleofugicity of certain groups, thereby influencing the reaction's energetics fishersci.be.

Solvation and Aggregation Dynamics Simulations

The reactivity of organolithium compounds, including this compound, is highly dependent on their aggregation state and solvation environment fishersci.co.uk. Computational studies, often in conjunction with experimental techniques like X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, provide crucial insights into these complex dynamics fishersci.co.uk.

Investigations into this compound derivatives stabilized by various donor bases have revealed diverse aggregation states in both solid and solution phases fishersci.co.uk. For example, X-ray diffraction studies have determined solid-state structures ranging from tetramers with diethyl ether (Et₂O) to dimers with tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (B42094) (DME), and N,N,N′,N′-tetramethylethylenediamine (TMEDA), and even monomers with N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) fishersci.co.uk.

Solution NMR experiments, corroborated by computational methods, indicate that the structures observed in the solid state, particularly those with DME, TMEDA, and PMDETA, are largely maintained in non-donating solvents like toluene (B28343) fishersci.co.uk. However, the THF-solvated dimer of this compound may exhibit partial dissociation or rapid exchange with free THF molecules in solution fishersci.co.uk. Computational studies have also explored how different solvent additives and chelating groups influence the aggregation state and chelation properties, showing that the barriers to dimer interconversion can be significantly lower in this compound reagents compared to their phenyl analogues. This understanding of solvation and aggregation dynamics is vital for predicting and controlling the reactivity of this compound in synthetic applications.

Table: Aggregation States of Donor Base Stabilized this compound Derivatives

| Donor Base (Abbreviation) | Formula of Aggregate | Aggregation State (Solid State) | Solution Behavior (e.g., in Toluene) | Reference |

| Diethyl Ether (Et₂O) | [(Et₂O)Li(C₄H₃S)]₄ | Tetramer | Solid-state structure provides basis for understanding solution behavior | fishersci.co.uk |

| Tetrahydrofuran (THF) | [(THF)₂Li(C₄H₃S)]₂ | Dimer | Partial dissociation or rapid exchange with free THF molecules | fishersci.co.uk |

| 1,2-Dimethoxyethane (DME) | [(DME)Li(C₄H₃S)]₂ | Dimer | Maintained in solution | fishersci.co.uk |

| N,N,N′,N′-Tetramethylethylenediamine (TMEDA) | [(TMEDA)Li(C₄H₃S)]₂ | Dimer | Maintained in solution | fishersci.co.uk |

| N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA) | [(PMDETA)Li(C₄H₃S)] | Monomer | Maintained in solution | fishersci.co.uk |

Implicit and Explicit Solvent Models in Calculations

In computational chemistry, solvent effects are accounted for using either implicit or explicit solvent models, each with distinct advantages and disadvantages. Implicit solvent models, also known as continuum solvation models, represent the solvent as a continuous dielectric medium surrounding the solute wikipedia.orgnih.govuni.lu. This approach simplifies calculations by not including individual solvent molecules, making it computationally efficient wikipedia.orguni.lu. However, implicit models may not accurately capture short-range effects, such as specific hydrogen bonding or local fluctuations in solvent density around the solute molecule wikipedia.orguni.lu. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) wikipedia.org.

Conversely, explicit solvent models incorporate individual solvent molecules directly into the simulation uni.luthegoodscentscompany.com. This method allows for a more detailed and physically resolved description of solute-solvent interactions, including specific effects like hydrogen bonding and solvation dynamics wikipedia.orgthegoodscentscompany.com. While offering higher accuracy, explicit models are computationally intensive due to the large number of particles involved, requiring significant computational resources for simulations wikipedia.orguni.luthegoodscentscompany.com. Hybrid methodologies, which combine aspects of both implicit and explicit models (e.g., treating the first solvation sphere explicitly and the bulk solvent implicitly), aim to balance computational cost with accuracy wikipedia.orgnih.govuni.lu.

For this compound and related organolithium compounds, Density Functional Theory (DFT) calculations are frequently employed to investigate their properties in solution. For instance, studies on nucleophilic strengths and binding energies have utilized DFT methods, such as ωB97X-D in combination with the 6-31+G(d) basis set, incorporating solvent effects through the universal continuum solvation model based on solute electron density (SMD) americanelements.com. Another computational approach for calculating indirect spin-spin coupling constants (JHH) involved the SMD/DFT/B3LYP/6-311++G(d,p) level of theory, indicating the use of implicit solvation for specific spectroscopic predictions nih.gov.

Table 1: Comparison of Implicit and Explicit Solvent Models

| Feature | Implicit Solvent Models | Explicit Solvent Models |

| Representation | Solvent as a continuous dielectric medium | Individual solvent molecules explicitly included |

| Computational Cost | Generally efficient | Computationally intensive |

| Accuracy | Reasonable description, but may miss local fluctuations | More accurate, provides detailed solute-solvent interactions |

| Examples | PCM, SMD | Molecular dynamics simulations with explicit solvent |

| Advantages | Simplicity, speed | Detailed interactions, specific solvation effects |

| Disadvantages | Ignores specific short-range effects, less accurate | High computational demand, limits simulation size/duration |

Table 2: Computational Methods and Solvent Models Applied to this compound Studies

| Computational Method | Basis Set | Solvent Model | Application | Reference |

| DFT (ωB97X-D) | 6-31+G(d) | SMD (Implicit) | Nucleophilic strengths and binding energies of nucleophiles | americanelements.com |

| DFT (B3LYP) | 6-311++G(d,p) | SMD (Implicit) | Calculation of indirect spin-spin coupling constants (JHH) | nih.gov |

Aggregation Behavior and Cluster Formation Modeling

Organolithium compounds, including this compound, are well-known for their tendency to aggregate in solution and in the solid state, forming various oligomeric species such as dimers, trimers, and tetramers nih.govnih.gov. This aggregation behavior significantly influences their reactivity and selectivity in chemical reactions. Understanding these aggregated structures is crucial for predicting and controlling their synthetic utility.

Detailed research findings on the aggregation and solvation behavior of this compound have been provided through a combination of experimental techniques. Notably, studies have utilized single crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize different this compound aggregates nih.govnih.gov. These investigations have revealed that the aggregation observed in the solid state is often retained in solution nih.gov. For instance, the work by Granitzka et al. (2012) provided unprecedented insight into the aggregation and solvation behavior of this compound, synthesizing, crystallizing, and structurally characterizing different aggregates using X-ray diffraction and NMR. This demonstrates the importance of experimental structural determination in confirming the nature of these aggregated species.

While the provided information highlights experimental characterization of this compound aggregates, it also broadly mentions computational studies examining the substituent and solvent dependencies of aggregation for O-lithiated species nih.gov. This suggests that computational modeling, likely involving cluster formation, is a valuable tool for understanding the factors that influence the aggregation state of organolithium compounds, including this compound.

Table 3: Aggregation Characterization of this compound

| Property/Behavior | Characterization Method(s) | Key Finding(s) | Reference |

| Aggregation State | X-ray Diffraction, NMR | Different aggregates synthesized, crystallized, and structurally characterized | |

| Solution Behavior | NMR (including DOSY NMR) | Solid-state aggregation retained in solution | nih.gov |

| General Aggregation | Computational Studies | Examination of substituent and solvent dependencies of aggregation (for O-lithiated species) | nih.gov |

Advanced and Specialized Applications of 2 Thienyllithium

Anionic Polymerization Initiation

2-Thienyllithium functions as an effective initiator for anionic polymerization, a chain-growth polymerization method that proceeds through negatively charged intermediates. purdue.edu This process is particularly useful for synthesizing polymers with well-defined structures. acs.org The initiation step involves the nucleophilic attack of the this compound carbanion on a monomer, creating a new anionic species that propagates the polymer chain. purdue.edu

This compound is instrumental in the synthesis of polymers incorporating the thiophene (B33073) moiety. It can initiate the polymerization of various monomers, leading to the formation of block copolymers and other complex structures.

A notable application is the synthesis of polyisobutylene-b-poly(N,N-dimethylacrylamide) (PIB-b-PDMAAm), a novel amphiphilic block copolymer. researchgate.net This synthesis is achieved through a site transformation technique where thiophene end-capped polyisobutylene (B167198) (PIB-T) is first prepared via cationic polymerization. researchgate.net The thiophene end-group is then metalated using n-butyllithium to generate a stable macrocarbanion (PIB-T⁻, Li⁺), which subsequently initiates the living anionic polymerization of N,N-dimethylacrylamide (DMAAm). researchgate.net

Furthermore, this compound itself, in conjunction with Lewis acids like triethylaluminium (Et₃Al), diethylzinc (B1219324) (Et₂Zn), or triethylborane (B153662) (Et₃B), can directly initiate the anionic polymerization of DMAAm in a homogeneous manner. researchgate.nettandfonline.com This method allows for the production of poly(N,N-dimethylacrylamide) with controlled molecular weights. researchgate.net

The anionic polymerization of vinylthiophenes, such as 2-vinylthiophene (B167685) (2VT), can also be initiated to produce thiophene-containing polymers. acs.org While strong bases like n-butyllithium can abstract a proton from the thiophene ring to form this compound, under controlled conditions, anionic polymerization of 2VT proceeds effectively, yielding polymers with predictable molecular weights and narrow distributions. acs.org

A key advantage of using this compound as an initiator in anionic polymerization is the high degree of control it affords over the resulting polymer's characteristics.

Molecular Weight Control: The molecular weight of the polymer can be precisely controlled by adjusting the molar ratio between the monomer and the initiator. acs.org In the living anionic polymerization of 5-substituted 2-vinylthiophenes, the resulting polymers exhibit predictable molecular weights based on this ratio. acs.org For the polymerization of DMAAm initiated by this compound and a Lewis acid, polymers with controlled molecular weights are consistently obtained. researchgate.net

Polydispersity: Anionic polymerizations initiated by this compound and its derivatives typically yield polymers with a narrow molecular weight distribution (MWD), often represented by a polydispersity index (Mw/Mn) close to 1.0. For example, the polymerization of certain 2-vinylthiophenes results in polymers with Mw/Mn values below 1.2, and in some cases, even below 1.1, indicating a highly uniform polymer chain length. acs.org

Tacticity and Solubility: The use of additives can influence the stereochemistry (tacticity) of the polymer chain. In the polymerization of DMAAm, the addition of Lewis acids to the this compound initiator dramatically alters the polymer's tacticity and, consequently, its solubility. tandfonline.com While a lithium-based initiator alone produces a highly isotactic and insoluble polymer, adding a Lewis acid like triethylaluminium or triethylborane leads to predominantly heterotactic or syndiotactic polymers that are soluble in the reaction solvent (THF). tandfonline.com

| Monomer | Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Resulting Mn (g/mol) | Mw/Mn | Reference |

|---|---|---|---|---|---|---|

| N,N-dimethylacrylamide (DMAAm) | T-Li / Et₃Al | 140 | -27 | 12,700 | 1.25 | tandfonline.com |

| N,N-dimethylacrylamide (DMAAm) | T-Li / Et₂Zn | 100 | -27 | 9,100 | 1.18 | tandfonline.com |

| N,N-dimethylacrylamide (DMAAm) | T-Li / Et₃B | 90 | -78 | 8,000 | 1.12 | tandfonline.com |

| 2-Vinylthiophene (1) | sec-BuLi | 100 | -78 | 6,800 | 1.11 | acs.org |

| 2-Vinyl-5-phenylthiophene (4) | sec-BuLi | 100 | -78 | 18,100 | 1.05 | acs.org |

| tert-Butyl methacrylate (B99206) (tBMA) | Thienyllithium | 21.8 | -40 | 4,100 | 1.15 | uni-bayreuth.de |

Synthesis of Thiophene-Based Polymers and Oligomers

Precursors for Materials Science

This compound is a fundamental reagent for synthesizing thiophene-containing molecules that are precursors to advanced materials. ontosight.aiamericanelements.com Its ability to react with a wide range of electrophiles allows for the construction of functionalized thiophenes, dithienyls, and fused-ring systems that form the basis of materials with unique electronic and catalytic properties. wikipedia.orgontosight.ai

Thiophene-based conjugated polymers and oligomers are central to the field of organic electronics due to their excellent conductive and optical properties. rsc.org this compound is a key building block in the synthesis of these materials.

The reaction of this compound with electrophiles is a primary route to create substituted thiophenes, which can then be polymerized. wikipedia.org Furthermore, the oxidation of this compound yields 2,2'-dithienyl, an analogue of biphenyl, which is a core unit in many conjugated systems. wikipedia.org The polymerization of thiophene derivatives, often synthesized via lithiated intermediates, leads to polythiophenes. wikipedia.org These polymers are utilized in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Fused thiophene systems, like thieno[3,2-b]thiophene, are also crucial for high-performance electronic materials. researchgate.netmdpi.com The synthesis of functionalized versions of these fused rings often involves metallation with reagents like butyllithium (B86547) to create dilithiated species, which are analogous in reactivity to this compound, allowing for the introduction of various substituents. researchgate.net These advanced materials are explored for applications in organic solar cells and as anode materials in lithium-ion batteries. researchgate.netmdpi.com

The thiophene scaffold is incorporated into various ligands used in transition-metal catalysis and as chiral auxiliaries for asymmetric synthesis. numberanalytics.comresearchgate.net this compound provides a direct method for incorporating the thienyl group into a larger molecular framework to create these specialized molecules.

For instance, new nitrogen-sulfur hybrid ligands have been developed that feature a cyclopenta[b]thiophene moiety. researchgate.net The synthesis of such complex ligands relies on the functionalization of the thiophene ring, a process often facilitated by its lithiated form. These specific ligands have demonstrated catalytic activity in asymmetric palladium-catalyzed allylic alkylation reactions. researchgate.net

Chiral auxiliaries are molecules used in stoichiometric amounts to guide a reaction to produce one enantiomer preferentially. numberanalytics.comsfu.ca While direct examples involving this compound as the core of a widely used auxiliary are specific, its role as a foundational reagent for creating complex, chiral thiophene-containing molecules is significant. The development of chiral sulfoxide (B87167) ligands, which have emerged as a versatile class for asymmetric catalysis, highlights the potential of sulfur-containing compounds in ligand design. nih.gov The synthesis of thiophene-based analogues for these ligand classes would logically proceed through a thienyllithium intermediate.

Future Research Directions in 2 Thienyllithium Chemistry

Development of Sustainable and Greener Synthetic Methodologies

The pursuit of sustainable and greener synthetic methodologies for 2-thienyllithium and its reactions is a significant research direction. Recent efforts have demonstrated the feasibility of conducting organometallic reactions under more environmentally friendly conditions. For instance, nucleophilic acyl substitution reactions involving this compound have been efficiently promoted using cyclopentyl methyl ether (CPME) as a sustainable solvent. mdpi.com This approach facilitates rapid reactions, often within 20 seconds, achieving high product yields (up to 93%) and notable chemoselectivity, while minimizing over-addition by-products. mdpi.com A key advantage of this methodology is the reusability of CPME and the leaving group, coupled with its scalability, enhancing practical applicability. mdpi.com

Further strides in this area include the development of aerobic and room-temperature-compatible s-block organometallic chemistry under neat conditions. d-nb.info A one-pot tandem protocol has been established for the direct and sustainable synthesis of asymmetric tertiary alcohols using this compound, eliminating the need for external or additional organic solvents. d-nb.infonih.gov This method demonstrates high chemoselectivity and broad substrate scope, circumventing side reactions such as Li/halogen exchange, ortho-lithiation, or benzylic metalation. d-nb.info Such advancements challenge the conventional wisdom that highly reactive organolithium reagents necessitate strict, energy-intensive conditions (e.g., low temperatures, inert atmospheres). d-nb.info

The integration of this compound chemistry into sustainable carbon-carbon and carbon-heteroatom bond formation processes remains an active area of investigation. While some palladium-catalyzed cross-coupling reactions with π-deficient heterocyclic aromatic lithium reagents, including thienyllithium, have shown limitations in certain contexts, the overarching goal is to develop efficient protocols that tolerate organolithium-sensitive functional groups and proceed under mild conditions. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Expanding the known reactivity patterns and discovering unprecedented transformations involving this compound is a continuous focus. Beyond its established role in cross-coupling and addition reactions, researchers are exploring new synthetic pathways.

One notable development is the nucleophilic acyl substitution (SNAc) reaction of aliphatic and heteroaromatic amides to yield aromatic ketones, efficiently promoted by this compound in sustainable solvents like CPME. mdpi.com This method offers a fast and chemoselective route to valuable ketone structures. mdpi.com

The reaction of this compound with sulfonate esters has been reported as a novel sulfone synthesis, leading to the formation of sulfones in moderate to high yields, including 2-thienyl sulfone. cdnsciencepub.com This provides a useful alternative to existing sulfone formation methods, often avoiding strongly acidic or oxidative conditions. cdnsciencepub.com

This compound has also been instrumental in the preparation of complex molecular architectures. For example, it has been utilized in the synthesis of 2-thenoylbenzoic acid through a reaction with phthalic anhydride. rsc.org Furthermore, novel tetrathienyl-substituted boron-dipyrrin-type complexes have been prepared by treating parent BF2 dipyrrin (B1230570) with 2- or 3-thienyllithium, yielding unexpected asymmetric products. nih.gov

More recently, BF3-mediated C-H/C-Li coupling of 1,3,7-triazapyrene with this compound has been explored for the design of push-pull fluorophores and chemosensors for nitroaromatics, demonstrating a specific and potentially novel coupling reaction. researchgate.net Additionally, this compound has been shown to participate in conjugate addition reactions with 2,3,4,5-tetraphenylcyclopentadienone, producing 1,2-addition products in excellent yields. researchgate.net However, it is also important to note that in some specific enantioselective addition reactions, such as with 2-oxazolinylazetidines, this compound has been observed not to yield any product under certain conditions, highlighting the need for careful optimization of reaction parameters. nih.gov

Copper-catalyzed alkylation of 2-heteroaryl lithium reagents, including this compound, with allyl bromides represents a regioselective carbon-carbon bond formation, offering a broad scope of compounds. europa.eu While achieving high enantiomeric excess in some of these reactions remains a challenge, the mild reaction conditions and short reaction times are promising. europa.eu

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with flow chemistry and automated synthesis platforms represents a significant advancement for handling highly reactive intermediates and improving synthetic efficiency and safety. Flow microreactor technology has proven particularly effective for the selective trapping of transient thienyllithiums. researchgate.netthieme-connect.comresearchgate.net

For instance, (4,5-dibromo-2-thienyl)lithium, a transient species prone to halogen dance, has been successfully generated by mixing 2,3-dibromothiophene (B118489) and lithium diisopropylamide (LDA) at -78 °C for a very short residence time (1.6 seconds) in a flow microreactor. researchgate.netthieme-connect.comresearchgate.net Subsequent reaction with carbonyl compounds, such as benzaldehyde, yields the corresponding adducts in good yields. researchgate.netthieme-connect.comresearchgate.net This approach allows for precise control over reaction parameters, mitigating side reactions and enabling the safe handling of highly reactive, short-lived intermediates. uniba.it

The application of continuous flow methods extends to the synthesis of alcohols and amines using organometallic species, achieving high yields and demonstrating significant adaptability. mdpi.com The favorable heat and mass transfer capabilities in continuous flow reactors, combined with the ease of scale-up, not only enhance safety but also provide a robust and reliable approach for diverse chemical transformations, contributing to the sustainability of synthetic processes. uniba.it

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

Advanced spectroscopic and computational approaches are crucial for gaining a deeper understanding of this compound's structure, aggregation, and reactivity. These tools provide insights that are challenging to obtain through experimental methods alone.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, including 6Li, 7Li, 13C, and 31P NMR, along with 15N-labeling and the study of solvent additives, has been extensively used to investigate the solution and chelation properties of this compound reagents. acs.org These studies have revealed the aggregation states of this compound, identifying dimeric and monomeric forms, and characterizing the formation of PMDTA-complexed monomers. acs.org Furthermore, X-ray diffraction and 2D NMR experiments have provided detailed insights into the aggregation of donor-base stabilized this compound in both solid state and solution, determining the structures of various derivatives with coordinating ligands such as diethyl ether (Et2O), tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (B42094) (DME), N,N,N',N'-tetramethylethylenediamine (TMEDA), and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). acs.orgugr.es These studies illustrate how structures are maintained in solution and the occurrence of partial dissociation or rapid exchange. acs.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly vital role. DFT calculations have been employed to substantiate experimental results in sustainable synthesis, to investigate the electronic properties of novel compounds synthesized using this compound (e.g., HOMO-LUMO gaps in boron-dipyrrin complexes), and to understand reaction mechanisms. mdpi.comnih.govresearchgate.net For instance, DFT calculations using methods like ωB97X-D in combination with specific basis sets and solvation models (e.g., SMD) have been used to determine nucleophilic strengths and binding energies in reactions involving this compound, such as the functionalization of fluorographene. rsc.org Computational studies, combined with experimental NMR data, have also helped elucidate the dynamics and stereochemistry of lithiated species. frontiersin.org

Other spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS), Fourier-transform infrared (FT-IR) spectroscopy, and Raman spectroscopy, complement NMR and computational studies by providing additional characterization of materials and reaction products involving this compound. rsc.org

Q & A

Q. What are the critical parameters for designing reproducible lithiation reactions with this compound?

- Methodological Answer : Key parameters include:

- Solvent Purity : Karl Fischer titration to ensure H2O < 10 ppm.

- Substrate Preactivation : Pre-lithiation of substrates (e.g., aryl halides) to avoid competing deprotonation.

- Quenching Protocols : Use degassed methanol/HCl to prevent exothermic side reactions. Document all steps in SI (Supporting Information) for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。